An In-depth Technical Guide to 3-Ethyl-4-methylpentan-1-ol: Chemical and Physical Properties
An In-depth Technical Guide to 3-Ethyl-4-methylpentan-1-ol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-4-methylpentan-1-ol (CAS No: 38514-13-5). The document details the compound's structure, physicochemical characteristics, and spectroscopic data. Furthermore, it outlines representative experimental protocols for its synthesis and analysis, designed to be a valuable resource for laboratory applications. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using diagrams.
Chemical Identity and Structure
3-Ethyl-4-methylpentan-1-ol is a branched-chain primary alcohol. Its structure is characterized by a pentanol backbone with an ethyl group at the third carbon and a methyl group at the fourth carbon.
| Identifier | Value |
| IUPAC Name | 3-ethyl-4-methylpentan-1-ol[1] |
| CAS Number | 38514-13-5[1] |
| Molecular Formula | C₈H₁₈O[1] |
| Molecular Weight | 130.23 g/mol [1] |
| SMILES | CCC(C(C)C)CCO[1] |
| InChI | InChI=1S/C8H18O/c1-4-8(5-6-9)7(2)3/h7-9H,4-6H2,1-3H3[1] |
| InChIKey | RWIFVESHBHTZEM-UHFFFAOYSA-N[1] |
| Synonyms | 3-Ethyl-4-methyl-1-pentanol, 1-Pentanol, 3-ethyl-4-methyl-[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Ethyl-4-methylpentan-1-ol is provided below. The data is a compilation of experimental and computed values from various sources.
| Property | Value | Source |
| Boiling Point | 171.3 ± 8.0 °C (Predicted) | ChemBK |
| Density | 0.819 ± 0.06 g/cm³ (Predicted) | ChemBK |
| Flash Point | 64.2 °C (147.6 °F) (Predicted) | PubChem |
| Solubility in Water | 1.12 g/L at 25 °C (Predicted) | PubChem |
| logP (Octanol-Water Partition Coefficient) | 2.6 (Predicted) | PubChem[1] |
| Vapor Pressure | 0.1±0.6 mmHg at 25°C (Predicted) | ChemSpider |
| Refractive Index | 1.432±0.02 (Predicted) | ChemSpider |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Ethyl-4-methylpentan-1-ol.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for 3-Ethyl-4-methylpentan-1-ol. The NIST Mass Spectrometry Data Center provides spectra for this compound.[1]
| Spectroscopic Parameter | Value |
| GC-MS Retention Indices (non-polar column) | 1020, 1023.2, 1027 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Vapor phase IR spectra for 3-Ethyl-4-methylpentan-1-ol are available and can be used for the identification of its functional groups.[1] The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the synthesis and analysis of 3-Ethyl-4-methylpentan-1-ol. These are based on general laboratory procedures for similar compounds.
Synthesis via Reduction of 3-Ethyl-4-methylpentanal
This protocol describes the reduction of the corresponding aldehyde, 3-Ethyl-4-methylpentanal, to 3-Ethyl-4-methylpentan-1-ol using sodium borohydride (NaBH₄).
Materials:
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3-Ethyl-4-methylpentanal
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Sodium borohydride (NaBH₄)
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Methanol
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Ethyl-4-methylpentanal (0.1 mol) in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.
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Reduction: Slowly add sodium borohydride (0.03 mol, 1.2 equivalents) to the stirred solution in small portions, maintaining the temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Quenching: Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Washing: Combine the organic extracts and wash successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-Ethyl-4-methylpentan-1-ol.
Analytical Workflow
This section outlines a typical workflow for the analysis and characterization of synthesized 3-Ethyl-4-methylpentan-1-ol.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the sample and confirm its molecular weight.
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Instrumentation: A standard GC-MS system.
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Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
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Injector Temperature: 250 °C.
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Injection Mode: Split (e.g., 50:1).
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MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure of the molecule.
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
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Solvent: Deuterated chloroform (CDCl₃).
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¹H NMR: Acquire standard proton NMR spectrum. Expected signals would include a triplet for the terminal methyl of the ethyl group, a multiplet for the CH₂ of the ethyl group, a multiplet for the CH attached to the ethyl and isopropyl groups, a doublet for the methyls of the isopropyl group, a multiplet for the CH of the isopropyl group, a triplet for the CH₂ adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
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¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Eight distinct carbon signals are expected.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of the hydroxyl functional group.
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Instrumentation: A standard FTIR spectrometer.
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Sample Preparation: A thin film of the neat liquid sample on a salt plate (e.g., NaCl or KBr).
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Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
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Expected Absorptions: A prominent broad peak around 3300 cm⁻¹ (O-H stretch), and strong peaks in the 2850-3000 cm⁻¹ region (C-H stretch).
Safety and Handling
While specific toxicity data for 3-Ethyl-4-methylpentan-1-ol is limited, it should be handled with the standard precautions for a flammable liquid alcohol.
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General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This technical guide has summarized the key chemical and physical properties of 3-Ethyl-4-methylpentan-1-ol, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The inclusion of representative experimental protocols for its synthesis and analysis aims to facilitate its practical application in a laboratory setting. The presented data and workflows are intended to serve as a foundation for further investigation and utilization of this compound.
